

Apitolisib dose-response curve IC50 calculation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Apitolisib

CAS No.: 1032754-93-0

Cat. No.: S548972

Get Quote

Known Potency (IC50) of Apitolisib

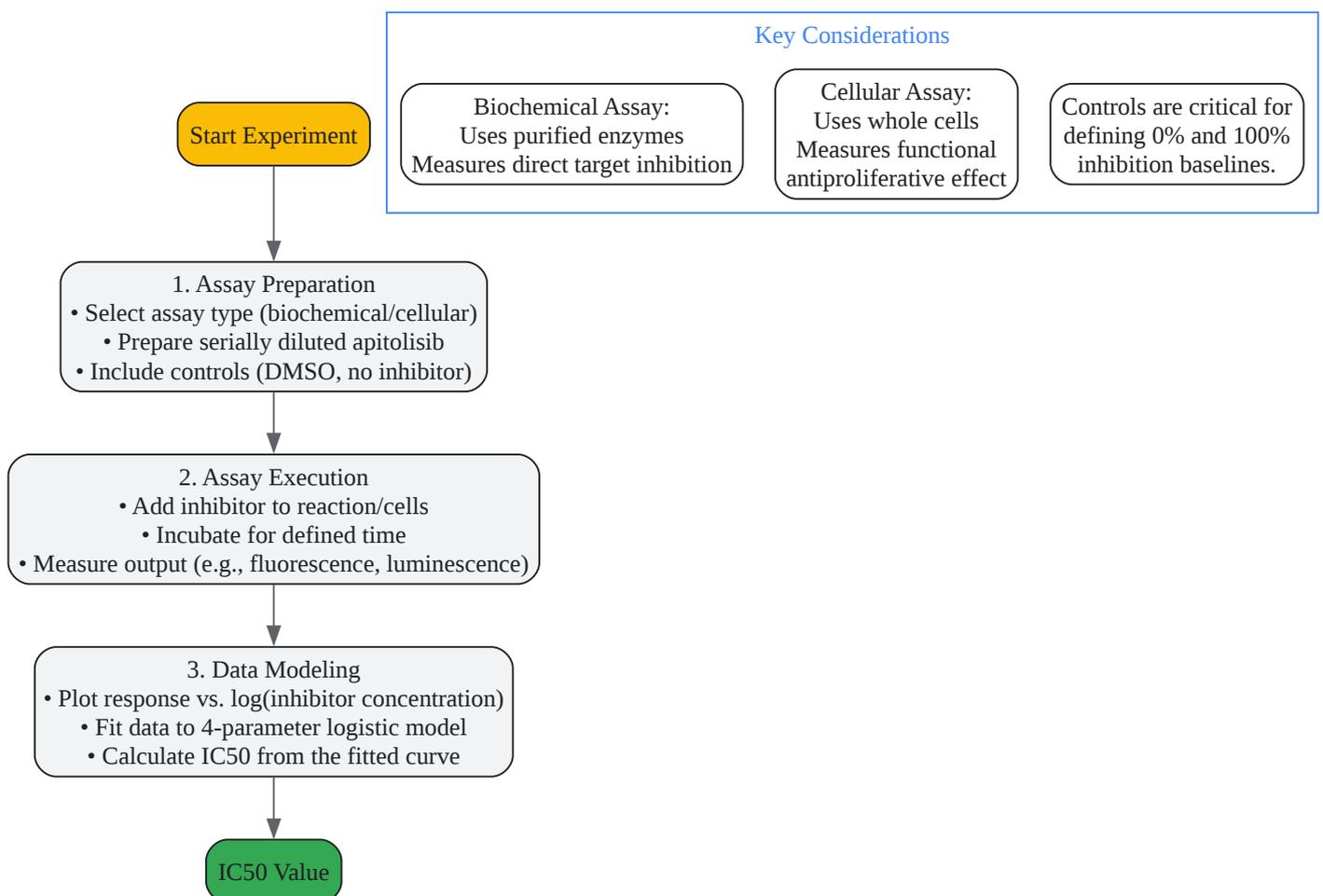
Apitolisib is a dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. Its half-maximal inhibitory concentration (IC50) values against its primary targets, as determined in **cell-free assays**, are summarized in the table below [1].

Protein Target	IC50 / Ki (nM)	Assay Type
PI3K α (p110 α)	5 nM	Cell-free assay
PI3K δ (p110 δ)	7 nM	Cell-free assay
PI3K γ (p110 γ)	14 nM	Cell-free assay
PI3K β (p110 β)	27 nM	Cell-free assay
mTOR	17 nM (Ki)	Cell-free assay

In **cellular assays**, **apitolisib** inhibits downstream signaling and cell proliferation. For example, it inhibited AKT phosphorylation at Ser473 (**pAkt**) in PC3 prostate cancer cells with an IC50 of 36 nM, and showed antiproliferative activity with IC50 values of 307 nM in PC3 cells and 255 nM in MCF7.1 breast cancer cells [1].

General Framework for IC50 Determination

While a step-by-step protocol for **apitolisib** is not published, the process for generating a dose-response curve and calculating IC50 follows established principles for kinase inhibitors. The workflow below outlines the key stages.



[Click to download full resolution via product page](#)

Detailed Experimental Components

- **Assay Selection and Preparation**

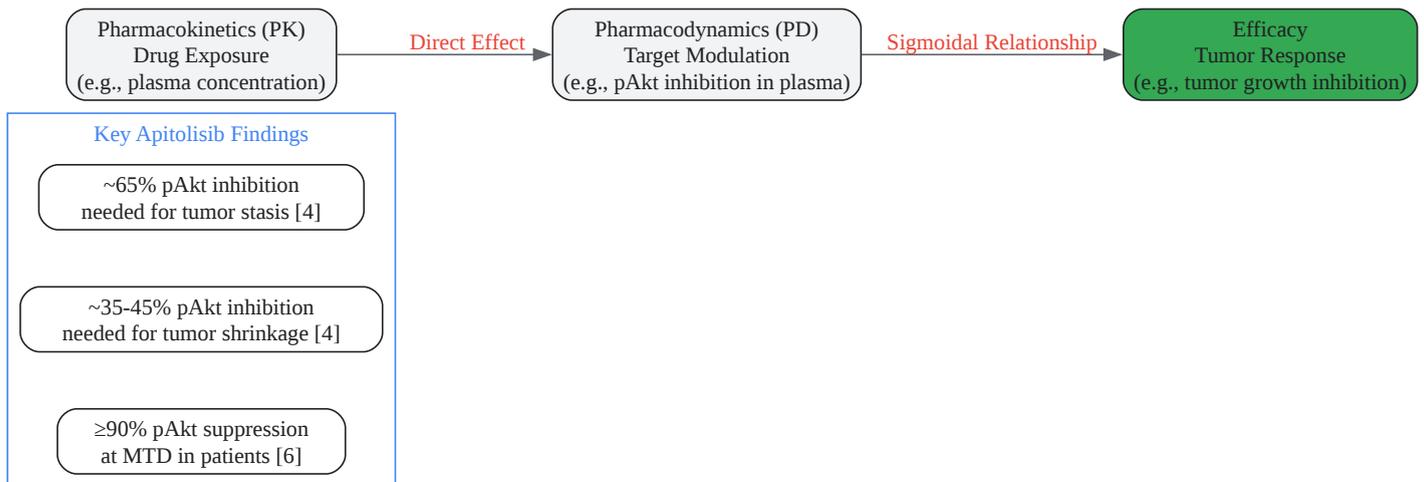
- **Biochemical Kinase Assay:** This measures direct inhibition of the target kinase. For **apitolisib**, a **fluorescence polarization (FP)** assay was used to monitor the formation of the product PIP3 by purified PI3K isoforms [1]. Alternatively, a **FRET** assay was used to measure mTOR inhibition by detecting phosphorylation of a GFP-4E-BP1 substrate [1].
- **Cellular Antiproliferative Assay:** This measures the functional consequence of pathway inhibition on cell growth. A common method is the **CellTiter-Glo Luminescent Cell Viability Assay**, which determines the number of metabolically active cells after incubation with **apitolisib** (e.g., for 72 hours) [1].
- **Compound Preparation:** Prepare a serial dilution of **apitolisib** in DMSO, ensuring the final DMSO concentration is consistent and non-cytotoxic across all test wells (typically $\leq 0.1-1.0\%$).

- **Data Analysis and IC50 Calculation**

- **Curve Fitting:** Dose-response data are fit to a nonlinear, four-parameter logistic (4PL) model, often called a "sigmoidal dose-response" model [2]. The equation is: $(Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{\{(\text{LogIC50} - X) \times \text{HillSlope}\}}})$ where:
 - (Y) is the response.
 - (X) is the logarithm of the inhibitor concentration.
 - (Top) and (Bottom) are the plateaus of the curve (maximal and minimal response).
 - (HillSlope) describes the steepness of the curve.
 - (LogIC50) is the logarithm of the IC50 concentration [3] [2].
- **IC50 Estimation:** The IC50 is the concentration where the response is halfway between the *Top* and *Bottom* values. The model parameters are estimated by software using maximum likelihood or least squares regression [3].

Translational PK-PD Modeling for Apitolisib

Beyond simple IC50, integrated **Pharmacokinetic-Pharmacodynamic (PK-PD)** modeling links drug exposure to biomarker modulation and efficacy. For **apitolisib**, such models have quantified the relationship between the inhibition of the pAkt biomarker and tumor growth [4] [5].



[Click to download full resolution via product page](#)

This modeling approach revealed that **apitolisib** requires profound target inhibition for efficacy. In a phase I study, doses ≥ 16 mg achieved $\geq 90\%$ suppression of phosphorylated AKT levels in platelet-rich plasma [6]. Furthermore, translational analysis showed that a minimum of **35-45% pAkt inhibition** is required to achieve tumor shrinkage, while a constant **~65% inhibition** is needed for tumor stasis in patients [4] [5].

Application Notes & Limitations

- **Assay Conditions are Critical:** The measured IC50 value is not an absolute constant. It can be influenced by factors such as ATP concentration in the assay for competitive inhibitors, cell line genetic background, and incubation time [7] [1].
- **Distinguish IC50 from Ki:** The IC50 is a functional measure under specific experimental conditions. The inhibition constant (K_i), which reflects the absolute binding affinity, can be calculated from the IC50 using the **Cheng-Prusoff equation** for competitive inhibitors, but it requires knowledge of substrate concentration and its (K_m) for the enzyme [7].
- **Clinical Relevance:** For targeted therapies like **apitolisib**, the dose that achieves sufficient pathway modulation (e.g., $>90\%$ pAkt suppression) may be more clinically relevant than the maximum

tolerated dose (MTD) [6] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Apitolisib (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]
2. IC50 Calculator | AAT Bioquest [aatbio.com]
3. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
4. A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor [pmc.ncbi.nlm.nih.gov]
5. A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor [link.springer.com]
6. Phase I Study of Apitolisib (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]
7. IC50 - Wikipedia [en.wikipedia.org]

To cite this document: Smolecule. [Apitolisib dose-response curve IC50 calculation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548972#apitolisib-dose-response-curve-ic50-calculation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com